Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer typically involves the reaction of palladium chloride with 5-hydroxy-2-[1-(hydroxyimino)ethyl]phenyl ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired dimeric structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer is known to undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The compound is involved in substitution reactions, where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Aqueous NaOH: Often used in vinylation reactions.
Vinylsiloxanes: Utilized in the presence of aqueous NaOH for vinylation of aryl bromides and chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, vinylation reactions typically yield vinylated aryl compounds .
Scientific Research Applications
Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer exerts its effects involves the coordination of palladium with the ligands. This coordination facilitates the activation of substrates, enabling various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer include:
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- Di-mu-chlorobis[2′-(amino-N)[1,1′-biphenyl]-2-yl-C]dipalladium(II)
- (2-Butenyl)chloropalladium dimer
Uniqueness
What sets this compound apart is its high efficiency and versatility as a catalyst in cross-coupling reactions. Its unique structure allows for effective coordination with various substrates, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C16H16Cl2N2O4Pd2 |
---|---|
Molecular Weight |
584.1 g/mol |
IUPAC Name |
chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol |
InChI |
InChI=1S/2C8H8NO2.2ClH.2Pd/c2*1-6(9-11)7-2-4-8(10)5-3-7;;;;/h2*2,4-5,10-11H,1H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI Key |
KKCAILXUBWILKM-UHFFFAOYSA-L |
Canonical SMILES |
CC(=NO)C1=[C-]C=C(C=C1)O.CC(=NO)C1=[C-]C=C(C=C1)O.Cl[Pd+].Cl[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.